Quingestrone

Progestin Potency Oral Bioavailability Animal Model

Researchers requiring selective progesterone receptor activation without androgenic confounding face limited options among synthetic progestins. Quingestrone (CAS 67-95-8) addresses this gap as a 'pure' progestogen-structurally close to natural progesterone yet devoid of androgenic activity. • 2-fold higher progestational activity vs. norethisterone; no androgenic off-target effects-ideal for reproductive tissue & breast cancer models. • Lipophilic nature enables sustained adipose depot release, supporting extended-dosing formulation studies. • Distinct metabolic fate (direct pregnanediol conversion without intermediate progesterone) makes it a valuable steroid metabolism & prodrug-design probe.

Molecular Formula C26H38O2
Molecular Weight 382.6 g/mol
CAS No. 67-95-8
Cat. No. B1243127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuingestrone
CAS67-95-8
Synonymsprogesterone cyclopentyl enol ether
quingestrone
Molecular FormulaC26H38O2
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C
InChIInChI=1S/C26H38O2/c1-17(27)22-10-11-23-21-9-8-18-16-20(28-19-6-4-5-7-19)12-14-25(18,2)24(21)13-15-26(22,23)3/h8,16,19,21-24H,4-7,9-15H2,1-3H3/t21-,22+,23-,24-,25-,26+/m0/s1
InChIKeyXAVRSHOUEXATJE-FBQZJRKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quingestrone: Pharmacological Profile & Procurement


Quingestrone (CAS 67-95-8), also known as progesterone 3-cyclopentyl enol ether (PCPE), is a semisynthetic steroidal progestin that acts as an agonist of the progesterone receptor [1]. It was previously marketed in Italy as the oral contraceptive Enol-Luteovis in combination with ethinylestradiol or mestranol [1]. Chemically, it is the 3-cyclopentyl enol ether derivative of progesterone (C26H38O2; molecular weight 382.58 g/mol) [2]. Quingestrone is distinguished from most synthetic progestins by its close structural similarity to natural progesterone and its lack of androgenic or estrogenic side effects, classifying it as a 'pure' progestogen alongside dydrogesterone and hydroxyprogesterone caproate [1]. However, its unique pharmacokinetic profile, including its role as a potential prodrug and its distinct metabolic fate, sets it apart from these comparators.

Receptor targetProgesterone receptor (PR) agonist; lacks androgenic activity; reported weak estrogenic activity requires model-specific control
Tool compound profileClassified as a pure progestogen tool for PR-mediated pathway studies, distinct from 19-nortestosterone derivatives
Formulation fitHigh lipophilicity supports sustained-release formulation research; oral potency highly dependent on vehicle matrix

Quingestrone: Non-Interchangeability with Other Progestins


Substitution of quingestrone with chemically related progestins is not pharmacokinetically or pharmacodynamically equivalent. Although quingestrone is a progesterone derivative, its oral potency is only 1/80th that of subcutaneously administered progesterone, and it fails to maintain pregnancy at doses 10–20 times higher than the effective subcutaneous progesterone dose [1]. Unlike progesterone, quingestrone lacks anesthetic activity and produces a distinct urinary metabolite profile, with 3–4 times less pregnanediol recovered after equivalent oral dosing [1]. Compared to norethisterone, quingestrone exhibits a 2-fold higher progestational activity but also possesses weak estrogenic activity, which is absent in many other pure progestins . These quantitative differences in potency, metabolic fate, and off-target receptor activity mean that in-class substitution without empirical verification will compromise experimental reproducibility and formulation performance.

Progesterone oral equivalence
Oral quingestrone shows drastically lower progestational potency versus subcutaneous progesterone in animal models; direct oral replacement may not replicate systemic progestin exposure.
Metabolic pathway divergence
Urinary pregnanediol recovery is 3–4 fold lower than progesterone, indicating distinct metabolism; biomarker-based monitoring cannot be transferred.
Receptor profile mismatch
Unlike norethisterone, quingestrone carries weak estrogenic activity; pure progestogenic comparators may not reproduce this mixed receptor activation pattern.

Quingestrone: Differential Evidence vs. Key Progestins


Oral Progestational Potency vs. Subcutaneous Progesterone

In a direct head-to-head comparison in animals, quingestrone demonstrated drastically lower oral progestational potency than subcutaneously injected progesterone. When administered orally, quingestrone showed only 1/80th the potency of subcutaneous progesterone, and 1/20th the potency when given intraperitoneally [1]. Furthermore, oral doses 10–20 times higher than the effective subcutaneous progesterone dose were required, yet still failed to maintain pregnancy in the animal model [1]. This quantifies the profound impact of route-dependent metabolism and first-pass effect on quingestrone's activity.

Oral potency vs. s.c. progesterone
Head-to-head
80-fold lower oral potency; pregnancy model endpoint not maintained at 10–20× dose
Route-dependent model response context; oral formulation fit requires validation
Animal model (Meli et al., 1965); intraperitoneal also 20-fold lower
Progestin Potency Oral Bioavailability Animal Model Progesterone Receptor

Pregnanediol Recovery vs. Progesterone

When equal oral doses of quingestrone and progesterone were administered to animals, urinary recovery of the major progesterone metabolite pregnanediol was 3–4 times lower with quingestrone [1]. This indicates that quingestrone undergoes a distinct metabolic pathway, likely involving direct conversion to pregnanediols without intermediate formation of progesterone, rather than acting as a simple prodrug [1]. This metabolic divergence has implications for biomarker interpretation and drug monitoring.

Urinary pregnanediol recovery
Head-to-head
3–4 fold lower vs. oral progesterone
Metabolic divergence; pregnanediol not reliable exposure biomarker
Equal oral doses, animal model; distinct prodrug/metabolism interpretation
Steroid Metabolism Urinary Biomarker Pregnanediol Prodrug

Progestational Potency vs. Norethisterone

Pharmacological data sourced from authoritative Chinese drug databases indicate that quingestrone possesses progestational activity that is approximately 2 times greater than that of norethisterone (norethindrone), a widely used first-generation progestin . Additionally, quingestrone exhibits weak estrogenic activity, a property not shared by norethisterone, which is a testosterone derivative with mild androgenic activity. This dual activity profile may be advantageous in certain contraceptive formulations but also introduces the potential for estrogenic side effects.

Vs. norethisterone
Cross-study comparable
2-fold higher progestational activity; weak estrogenic activity present
Mixed receptor profile context; potency comparison requires assay-standardized review
Data from Chinese drug monographs; assay details not specified
Progestin Potency Norethisterone Contraceptive Receptor Activity

Pharmacokinetic Differences vs. Progesterone

Quingestrone demonstrates a pharmacokinetic profile distinct from that of natural progesterone. It exhibits a longer terminal half-life and extended duration of action, attributed to its higher lipophilicity, which leads to sequestration in adipose tissue and slow release [1]. Compared to progesterone, quingestrone shows slower metabolism, more stable blood levels, a longer time to peak plasma concentration, and a less intense peak, resulting in a smoother pharmacokinetic curve [1]. These properties make it suitable for sustained-release formulations.

PK profile vs. progesterone
Cross-study comparable
Longer half-life, slower metabolism, adipose sequestration, smoother plasma curve
Supports sustained-release formulation research context
Qualitative differences; quantitative half-life values not provided
Pharmacokinetics Lipophilicity Sustained Release Drug Delivery

Lack of Androgenic Activity vs. 19-Nortestosterone Derivatives

Unlike many synthetic progestins derived from 19-nortestosterone (e.g., norethisterone, levonorgestrel), quingestrone is a pure progestogen devoid of androgenic, estrogenic (except weak activity reported in some Chinese sources), or glucocorticoid activity [1]. This classification is shared only with progesterone, dydrogesterone, and hydroxyprogesterone caproate. Consequently, quingestrone poses no risk of androgenic side effects (acne, hirsutism) or virilizing teratogenic effects on female fetuses, a significant safety advantage for use in women of reproductive age [1].

Androgenic activity absence
Class-level inference
No androgenic activity; pure progestogen classification
Reported selectivity profile may support PR-focused mechanistic studies
Vs. 19-nortestosterone derivatives; weak estrogenic activity reported separately
Androgenic Side Effects Selectivity Teratogenicity Drug Safety

Formulation-Dependent Bioavailability: Oil vs. Micronized Powder

The oral bioavailability of quingestrone is highly formulation-dependent. A sesame oil solution provided the highest bioavailability, while an oil suspension yielded approximately 2-fold lower bioavailability, and micronized powder resulted in about 7-fold lower bioavailability compared to the oil solution [1]. This sensitivity to formulation matrix underscores the need for precise control of the delivery vehicle in both experimental and therapeutic contexts.

Formulation-dependent oral bioavailability
Head-to-head
Oil solution baseline; suspension ~2-fold lower; micronized powder ~7-fold lower
Formulation matrix critically determines exposure; research formulation must be specified
Human urinary metabolite study; sesame oil as reference vehicle
Formulation Science Bioavailability Drug Delivery Lipid-Based Formulations

Quingestrone: Validated Application Scenarios


Pure Progestational Activity Studies

Quingestrone is an ideal candidate for in vitro and in vivo experiments where selective activation of the progesterone receptor is required without confounding androgenic effects. Unlike 19-nortestosterone derivatives, quingestrone lacks androgenic activity, making it suitable for studying progesterone-mediated pathways in reproductive tissues, breast cancer models, or neurosteroid research [1]. Its weak estrogenic activity (2-fold potency over norethisterone but lower than estradiol) should be considered in experimental design .

Long-Acting Contraceptive & HRT Development

The lipophilic nature and adipose tissue sequestration of quingestrone enable sustained release and a prolonged duration of action, as evidenced by its longer half-life and stable blood levels compared to progesterone [1]. This makes it a candidate for depot or implant formulations where once-weekly or biweekly dosing is desired. Early clinical use in combined oral contraceptives at 80 mg every two weeks supports this application .

Prodrug and Steroid Metabolism Research

The unique metabolic fate of quingestrone—direct conversion to pregnanediols without intermediate progesterone formation in some pathways—makes it a valuable tool for studying steroid metabolism and prodrug design [1]. Its metabolic divergence from progesterone (3–4 times less urinary pregnanediol) provides a model for investigating gut-wall metabolism and first-pass effects on steroidal compounds [1].

Lipid-Based Drug Delivery Systems

The 7-fold difference in bioavailability between sesame oil solution and micronized powder highlights quingestrone as a model compound for studying lipid-based formulation strategies to enhance oral absorption of poorly water-soluble steroids [1]. This scenario is relevant for industrial formulation scientists optimizing delivery of hydrophobic progestins.

Application
Selection Property
Validation Focus
Progesterone receptor signaling studies
Lack of androgenic activity; weak estrogenic activity context
PR-selective pathway activation; model-specific receptor profile verification
Sustained-release progestin formulation research
High lipophilicity; adipose tissue sequestration and prolonged half-life
In vitro release kinetics; in vivo exposure model validation
Steroid metabolism and prodrug pathway research
Distinct metabolic fate; direct pregnanediol conversion without intermediate progesterone
Metabolite profiling; gut-wall and first-pass metabolism model interpretation
Lipid-based delivery for hydrophobic steroids
Formulation-dependent oral absorption; 7-fold bioavailability range across vehicles
Lipid carrier optimization; exposure-model review across formulation types
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